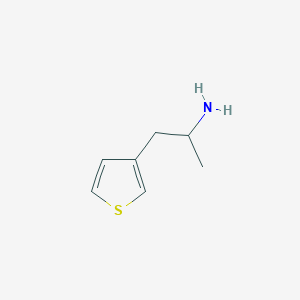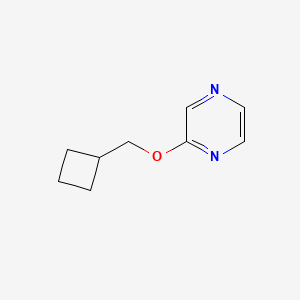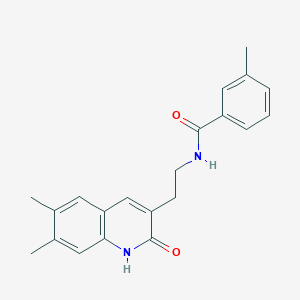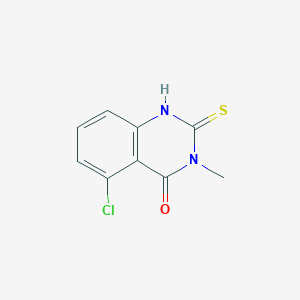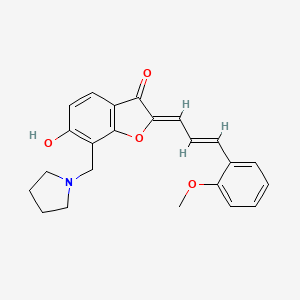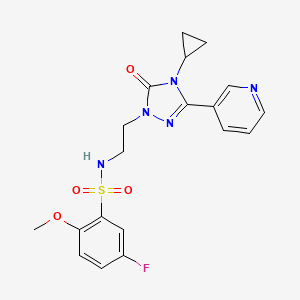
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide" is a structurally complex molecule that likely exhibits biological activity due to the presence of several pharmacophore elements such as the sulfonamide group, a pyridine ring, and a 1,2,4-triazole moiety. These structural features are commonly found in compounds with potential anticancer and antimicrobial properties, as seen in the synthesis of novel sulfonamides with pyridine moieties that have shown significant activity against cancer cell lines and bacterial strains .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the condensation of an acetophenone derivative with hydrazides, followed by reactions with various aldehydes to afford hydrazono-ethyl derivatives. These intermediates can then react with malononitrile or ethyl cyanoacetate to produce oxopyridine derivatives . Although the exact synthesis route for the compound is not detailed, it is likely to involve similar synthetic strategies, utilizing the reactivity of the sulfonamide group and the ability to form heterocyclic rings through condensation and cyclization reactions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by spectroscopic methods such as IR, UV, and XRD, which help in deducing the structural features and confirming the identity of the synthesized compounds . The presence of a pyridine ring and a 1,2,4-triazole moiety in the compound suggests potential for interactions with biological targets, as these heterocycles are known to engage in hydrogen bonding and pi-stacking interactions, which are crucial for binding to enzymes or receptors.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including those that lead to the formation of metal complexes, as seen in the synthesis of Co(II) and Ni(II) complexes with sulfonamide ligands . These reactions are important for the development of compounds with enhanced biological activities. The fluorine atom present in the compound may also influence its reactivity and binding affinity, as fluorine substitution has been shown to enhance selectivity in COX-2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, including solubility, thermal stability, and fluorescence characteristics, can be studied using techniques like thermal analysis and fluorescence spectroscopy . These properties are essential for understanding the behavior of the compound in biological systems and can influence its pharmacokinetics and toxicity profile. The introduction of a fluorine atom and methoxy group in the compound may affect its lipophilicity and metabolic stability, potentially improving its drug-like properties .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, due to its complex chemical structure, is likely involved in targeted synthesis for potential pharmacological activities. Its structural components suggest it may be synthesized and evaluated within a range of derivatives aiming at the inhibition or modulation of specific biological targets, such as enzymes or receptors involved in disease pathogenesis. For example, compounds with similar structures have been explored for their selective inhibition capabilities against cyclooxygenase-2 (COX-2), showcasing potential for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Molecular Dynamics and Quantum Chemical Studies
Derivatives sharing a similar sulfonamide base structure have been subject to molecular dynamic simulations and quantum chemical studies to predict their adsorption behaviors and inhibition efficiencies, as seen in research on corrosion inhibition (S. Kaya et al., 2016). These studies provide insights into the interaction mechanisms at the molecular level, suggesting potential applications in materials science and engineering.
Antitumor Activity
Research into similar sulfonamide derivatives has revealed significant antiproliferative and apoptotic activities against human tumor cell lines, indicating their potential as antitumor agents. Compounds like N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide have shown promise in preliminary in vitro pharmacological studies (N. Abbassi et al., 2014). This opens avenues for further development and testing of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide in oncological research.
Catalytic Applications and Material Science
The structural features of similar compounds have been utilized in the synthesis of novel metallophthalocyanines, which are characterized by their electrochemical and spectroelectrochemical properties, indicating potential applications in catalysis and as materials for electronic devices (H. Kantekin et al., 2015).
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O4S/c1-29-16-7-4-14(20)11-17(16)30(27,28)22-9-10-24-19(26)25(15-5-6-15)18(23-24)13-3-2-8-21-12-13/h2-4,7-8,11-12,15,22H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOGBKDCNBEERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)
![4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2537693.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)
![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)
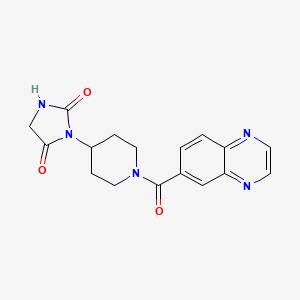
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)
